N-tert-Butyl-2-thiophenesulfonamide
Overview
Description
N-tert-Butyl-2-thiophenesulfonamide is an organic compound with the molecular formula C8H13NO2S2. It is known for its role as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
N-tert-Butyl-2-thiophenesulfonamide is an organic compound
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action. It is known to be stable under normal temperature and pressure .
Preparation Methods
N-tert-Butyl-2-thiophenesulfonamide can be synthesized through a base-catalyzed amidation reaction. The process involves reacting 2-thiophenone with tert-butylamine and sulfonyl chloride . The reaction typically occurs under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
N-tert-Butyl-2-thiophenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-tert-Butyl-2-thiophenesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: The compound is explored for its potential therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-tert-Butyl-2-thiophenesulfonamide can be compared with other similar compounds such as:
- This compound
- N-tert-butyl-2-(1-piperazinyl)-3-pyridinecarboxamide
- N-(1,1-Dimethylethyl)-2-thiophenesulfonamide
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Biological Activity
N-tert-Butyl-2-thiophenesulfonamide (CAS Number: 100342-30-1) is an organic compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 217.34 g/mol
- Functional Groups : Sulfonamide and thiophene ring
The compound is typically synthesized through a base-catalyzed amidation reaction involving 2-thiophenone and tert-butylamine, followed by sulfonyl chloride .
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This property has been explored in various studies focusing on enzyme inhibition and protein binding .
- Receptor Binding : Recent research indicates that related thiophenesulfonamides interact with specific receptors, such as the angiotensin II type 2 receptor (AT2R), displaying significant binding affinities (Ki values as low as 4.9 nM) . This suggests potential roles in modulating cardiovascular functions.
- Quorum Sensing Inhibition : Studies have shown that thiophenesulfonamides can inhibit quorum sensing in bacteria, specifically targeting the LuxR protein in Vibrio species, which is crucial for bacterial communication and virulence .
Biological Activities
This compound has demonstrated a range of biological activities:
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
- Antibacterial Activity : Research indicates that it possesses antibacterial properties, making it a candidate for further development in combating bacterial infections .
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer effects, although more detailed investigations are needed to elucidate its efficacy and mechanisms in cancer biology .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
N-tert-butyl-2-(1-piperazinyl)-3-pyridinecarboxamide | CHNO | Anticancer |
5-Bromo-N-tert-butyl-2-thiophenesulfonamide | CHBrNOS | Enzyme inhibition |
N-(1,1-Dimethylethyl)-2-thiophenesulfonamide | CHNOS | Antibacterial |
This table illustrates how variations in functional groups can influence the biological activity of thiophenesulfonamides.
Case Studies
Several case studies highlight the biological effects of this compound:
- Study on AT2R Binding Affinity :
- Quorum Sensing Inhibition in Vibrio Species :
Properties
IUPAC Name |
N-tert-butylthiophene-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S2/c1-8(2,3)9-13(10,11)7-5-4-6-12-7/h4-6,9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKMBGGZGFULOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354179 | |
Record name | N-tert-Butyl-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100342-30-1 | |
Record name | N-tert-Butyl-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(TERT-BUTYL)-2-THIOPHENESULFONAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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